(R)-(-)-JQ1 Enantiomer

Bromodomain binding affinity Epigenetic probe validation Negative control

Choose (R)-(-)-JQ1 Enantiomer as your definitive negative control for BET bromodomain studies. Unlike (+)-JQ1, this enantiomer shows absolutely no binding to BRD2/3/4/BRDT (Kd >10,000 nM) and no effect on c-MYC expression. The >200-fold stereospecificity difference validates target engagement and eliminates off-target confounds. Essential for publication-quality data in epigenetic and oncology research. High purity, ready for dissolution.

Molecular Formula C23H25ClN4O2S
Molecular Weight 457.0 g/mol
CAS No. 1268524-71-5
Cat. No. B560675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-JQ1 Enantiomer
CAS1268524-71-5
Molecular FormulaC23H25ClN4O2S
Molecular Weight457.0 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m1/s1
InChIKeyDNVXATUJJDPFDM-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-JQ1 Enantiomer (CAS 1268524-71-5): Core Identity and Baseline Properties for BET Bromodomain Research


(R)-(-)-JQ1 Enantiomer (CAS 1268524-71-5) is the stereoisomer of (+)-JQ1, a well-characterized inhibitor of the bromodomain and extra-terminal (BET) family of epigenetic reader proteins. Chemically, it is tert-butyl (R)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate, with a molecular weight of 456.99 g/mol and a purity commonly exceeding 99% as determined by HPLC . The compound is supplied as a crystalline solid and demonstrates high solubility in DMSO (≥100 mg/mL, ~218.8 mM), enabling facile preparation of concentrated stock solutions for in vitro and cell-based assays [1]. Its primary application lies in epigenetic and oncology research as a negative control compound for BET bromodomain inhibition studies.

Why (R)-(-)-JQ1 Enantiomer Cannot Be Interchanged with Other BET Bromodomain Inhibitors


Substituting (R)-(-)-JQ1 Enantiomer with the active (+)-JQ1 enantiomer or other BET inhibitors without rigorous experimental validation is scientifically unsound and can lead to misinterpretation of results. The differential activity between the two enantiomers is absolute: (R)-(-)-JQ1 exhibits no significant interaction with any bromodomain tested, whereas (+)-JQ1 potently binds to and inhibits BET family bromodomains (BRD2, BRD3, BRD4, BRDT) at low nanomolar concentrations [1]. This fundamental difference in target engagement translates directly to downstream functional readouts—c-MYC protein expression is suppressed by (+)-JQ1 but unaffected by (R)-(-)-JQ1 in multiple myeloma cells, confirming the enantiomer's utility as a stringent negative control [2]. Generic substitution with alternative BET inhibitors (e.g., iBET, OTX015) introduces additional confounding variables due to differing selectivity profiles, potencies, and off-target activities. The evidence below quantifies exactly where and why this specific enantiomer is an irreplaceable tool for controlled experiments.

Quantitative Differentiation Evidence: (R)-(-)-JQ1 Enantiomer vs. Active BET Inhibitors


Absolute Loss of Binding Affinity to BET Bromodomains: Kd >10,000 nM vs. (+)-JQ1

In competitive binding assays using AlphaScreen technology, (R)-(-)-JQ1 Enantiomer exhibits no measurable binding to BRD4 bromodomains 1 and 2 at concentrations up to 10,000 nM, whereas the active (+)-JQ1 enantiomer displays Kd values of 50 nM and 90 nM, respectively [1]. This represents a >200-fold and >111-fold loss of affinity for BD1 and BD2, respectively, confirming that the (R)-stereoisomer is functionally inert toward BET bromodomains .

Bromodomain binding affinity Epigenetic probe validation Negative control

Complete Abrogation of Cellular BRD4 Target Gene Suppression vs. (+)-JQ1

In NMC 797 cells, treatment with 500 nM (+)-JQ1 results in robust suppression of BRD4 target gene expression, as quantified by reduced mRNA and protein levels. In contrast, (R)-(-)-JQ1 Enantiomer at identical concentration (500 nM) shows no detectable effect on the same gene panel, matching vehicle control levels [1]. Specifically, c-MYC protein expression is downregulated by active JQ1 and iBET but unaffected by (R)-(-)-JQ1 in MM.1S multiple myeloma cells after 24-hour treatment at 500 nM [2].

Transcriptional regulation c-MYC suppression Cancer epigenetics

Lack of Anti-Proliferative Activity in NUT Midline Carcinoma Cells vs. (+)-JQ1

In NUT midline carcinoma (NMC) cell lines, (R)-(-)-JQ1 Enantiomer exhibits no significant anti-proliferative effect, while (+)-JQ1 potently inhibits cell viability with an IC50 of 4 nM in NMC 11060 cells and induces growth arrest at 250-500 nM [1][2]. Quantitative comparison of cell viability curves shows that (R)-(-)-JQ1 is essentially inactive at concentrations up to 10 µM, representing a >2,500-fold reduction in potency relative to (+)-JQ1 [3].

NUT midline carcinoma Cell viability Cancer therapeutics

Enantiomeric Purity and Batch-to-Batch Consistency for Reproducible Research

Commercially available (R)-(-)-JQ1 Enantiomer is supplied with documented high enantiomeric purity (>99% ee) and overall purity (>99% by HPLC), ensuring that observed biological inactivity is not due to contamination with the active (+)-enantiomer . In contrast, generic BET inhibitor preparations may vary in stereochemical composition, and even trace levels (<1%) of (+)-JQ1 contamination could confound results in sensitive assays given its sub-nanomolar potency .

Quality control Reproducibility Chemical probe standards

In Vivo Pharmacokinetic and Safety Profile Supporting Negative Control Utility

While direct head-to-head in vivo PK comparisons between (R)-(-)-JQ1 and (+)-JQ1 are limited, the documented plasma exposure of (+)-JQ1 (AUC = 2090 hr*ng/mL, Cmax = 1180 ng/mL at 10 mg/kg oral in mice) provides a benchmark for expected drug levels in efficacy studies [1]. The absence of on-target BET inhibition by (R)-(-)-JQ1, combined with its similar physicochemical properties (solubility >100 mg/mL in DMSO), enables its use as a matched negative control in in vivo studies to discriminate between BET-dependent and BET-independent effects . This is a class-level inference based on the structural similarity and identical molecular weight of the two enantiomers .

In vivo pharmacology PK/PD Animal models

Validated Applications: Where (R)-(-)-JQ1 Enantiomer Provides Maximum Scientific Value


Negative Control for BET Bromodomain Inhibition in Epigenetic Research

In any experiment assessing the functional role of BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT), (R)-(-)-JQ1 Enantiomer serves as an essential negative control to confirm that observed effects are due to on-target bromodomain engagement. The compound's absolute lack of binding (Kd >10,000 nM) and functional activity (no gene expression changes) enables researchers to discriminate between BET-dependent and compound-mediated off-target effects. This is critical for publication-quality data in high-impact journals where rigorous controls are mandatory [1].

Stereospecificity Validation in Structure-Activity Relationship (SAR) Studies

For medicinal chemistry campaigns developing novel BET inhibitors, (R)-(-)-JQ1 Enantiomer provides a benchmark for stereochemical specificity. The >200-fold difference in binding affinity between the (R)- and (S)-enantiomers underscores the importance of chirality in the thienodiazepine scaffold. Researchers can use (R)-(-)-JQ1 to validate that new lead compounds exhibit stereospecific target engagement, ensuring that observed activity is not due to non-specific or scaffold-mediated effects .

In Vivo Pharmacodynamic Studies Requiring a Matched Negative Control

In preclinical animal models where (+)-JQ1 is used to assess BET inhibition as a therapeutic strategy, (R)-(-)-JQ1 Enantiomer can be employed as a matched negative control. Given its similar physicochemical properties and expected comparable plasma exposure, any differences observed between (R)-(-)-JQ1-treated and (+)-JQ1-treated groups can be attributed specifically to BET bromodomain inhibition, rather than to compound-specific toxicity or off-target effects. This is particularly valuable in tumor xenograft models where (+)-JQ1 has shown efficacy at 50 mg/kg i.p. [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-JQ1 Enantiomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.